

Physicochemical Properties of Ethambutol Dihydrochloride: A Technical Guide

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Introduction

Ethambutol dihydrochloride is a synthetic bacteriostatic antitubercular agent, widely used in combination with other medications for the treatment of tuberculosis (TB).[1] It exists as the dextrorotatory (S,S)-isomer, which is the therapeutically active form.[2] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties fundamentally influence the drug's formulation, stability, dissolution, absorption, and overall bioavailability, thereby impacting its therapeutic efficacy and safety. This guide provides an in-depth overview of the core physicochemical characteristics of **Ethambutol** dihydrochloride, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

General and Structural Properties

Ethambutol dihydrochloride is the hydrochloride salt form of **ethambutol**, an ethylenediamine derivative.[3] It presents as a white, crystalline powder that is odorless or nearly odorless and can be slightly hygroscopic.[4][5]



Property	Value	Reference
Chemical Name	(+)-(S,S)-2,2'- (Ethylenediimino)di-1-butanol dihydrochloride	[5]
CAS Number	1070-11-7	[4][5][6]
Molecular Formula	C10H24N2O2 · 2HCl	[5][6][7]
Molecular Weight	277.23 g/mol	[3][4][5][6]
Appearance	White, crystalline, hygroscopic powder	[4][5]
Assay	98.0% to 100.5% (on dried basis)	[6][8]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. **Ethambutol** dihydrochloride is described as being freely or very soluble in water. [4][5] Experimental data from biowaiver monograph studies provide precise solubility values in various aqueous media, confirming its high solubility status according to the Biopharmaceutics Classification System (BCS).[2]



Medium	рН	Temperature (°C)	Solubility (mg/mL)	Reference
Water	-	Room Temp.	649	[2]
SGFsp (Simulated Gastric Fluid)	1.2	37	771	[2]
Phosphate Buffer	4.5	37	706	[2]
SIFsp (Simulated Intestinal Fluid)	6.8	37	747	[2]
Ethanol	-	-	Slightly soluble	[4]
Chloroform	-	-	Very slightly soluble	[4]
Ether	-	-	Practically insoluble	[4][5]
DMSO	-	-	Slightly soluble	[7][9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11]

Methodology:

- Preparation: An excess amount of Ethambutol dihydrochloride is added to a known volume (e.g., 50 mL) of the desired aqueous medium (e.g., pH 1.2, 4.5, 6.8 buffers) in a sealed container.[12]
- Equilibration: The container is agitated in a temperature-controlled environment, typically a shaking water bath, maintained at 37 ± 1 °C.[2][12]



- Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours) to establish that equilibrium has been reached.[12]
- Phase Separation: Immediately after withdrawal, the undissolved solid is separated from the solution. This is achieved by filtration through a non-adsorptive filter (e.g., 0.45 μm pore size) or by high-speed centrifugation.[12]
- Dilution: To prevent precipitation, the clear filtrate or supernatant may be immediately diluted with a suitable solvent.[12]
- Quantification: The concentration of dissolved **Ethambutol** dihydrochloride in the diluted samples is determined using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[2][12]
- Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show a constant concentration, establishing a plateau on the concentration vs. time curve.[12]
- pH Measurement: The pH of the saturated solution is measured and recorded after equilibrium is achieved.[12]



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Caption: Workflow for Equilibrium Solubility Determination.

Dissociation Constant (pKa)

As a weak base, **Ethambutol** has two protonatable nitrogen atoms, resulting in two distinct pKa values.[2] These values are crucial for predicting the extent of ionization of the drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution.



Parameter	Value	Temperature (°C)	Method	Reference
рКа1	6.3 - 6.6	20	Titration	[2]
pKa ₂	9.5	20	Titration	[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

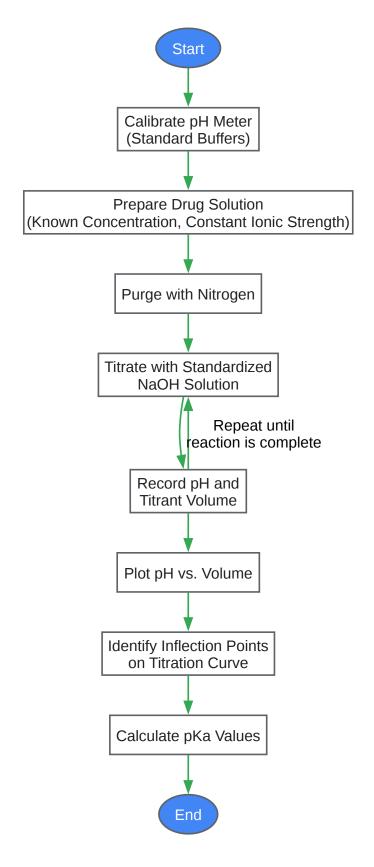
Potentiometric titration is a widely used and reliable method for pKa determination.[13][14]

Methodology:

- System Calibration: A potentiometer is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]
- Sample Preparation: A precise quantity of Ethambutol dihydrochloride is dissolved in purified water or a suitable cosolvent system to create a solution of known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[13]
- Inert Atmosphere: The drug solution is purged with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the results.[13]
- Titration: The solution is placed in a thermostatted vessel on a magnetic stirrer, and a calibrated pH electrode is immersed in it. A standardized titrant (e.g., 0.1 M NaOH for the dihydrochloride salt) is added in small, precise increments.[13]
- Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.[13]
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.
- pKa Calculation: The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points on the sigmoidal titration curve.[14] The procedure is



repeated multiple times (minimum of three) to ensure reproducibility.[13]



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Caption: Workflow for pKa Determination by Potentiometric Titration.

Other Physicochemical Parameters

A collection of other key properties further characterizes **Ethambutol** dihydrochloride for pharmaceutical applications.

Property	Value	Reference
Melting Point	198 - 203 °C	[4][5][15][16]
pH of Solution	3.4 - 4.0 (for a 50 mg/mL solution)	[4]
Specific Rotation [α]D	+6.0° to +6.7° (USP)	[8]
Log P (octanol/water)	0.4 (Experimental)	[2]
Loss on Drying	≤ 0.5%	[4][6]
Residue on Ignition	≤ 0.1%	[4]

Spectroscopic Properties

Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of **Ethambutol** dihydrochloride.



Technique	Observation	Reference
Infrared (IR) Spectroscopy	The IR absorption spectrum is concordant with the reference standard, serving as a primary identity test.	[5]
UV-Vis Spectrophotometry	Direct UV determination is challenging due to low molar absorptivity.[17] Complexation with Cu(II) forms a chromophore suitable for quantification.[18] Another method using sodium periodate and acetylacetone yields a yellow chromogen with λ max at 412 nm.[19]	
¹ H NMR (DMSO-d ₆)	δ (ppm): 0.92 (t), 1.68 (m), 3.06 (m), 3.71 (m), 5.40 (s), 9.29 (d)	[20]
¹³ C NMR (DMSO-d ₆)	δ (ppm): 10.24, 20.78, 41.27, 57.99, 60.74	[20]

Experimental Protocol: Identity Test by Infrared Spectroscopy

This protocol is based on standard pharmacopeial methods for identity confirmation.[5]

Methodology:

- Sample Preparation: A small amount of **Ethambutol** dihydrochloride is intimately mixed with dry potassium bromide (KBr) and compressed into a thin, transparent pellet. Alternatively, a mineral oil (Nujol) mull can be prepared.
- Spectrum Acquisition: The sample is placed in an IR spectrophotometer, and the spectrum is recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).



- Comparison: The obtained spectrum is compared with the official reference spectrum of
 Ethambutol Dihydrochloride RS (Reference Standard). The positions and relative intensities
 of the absorption bands must be concordant for the test to pass.[5]
- Recrystallization (if needed): If the spectra are not concordant, the test substance and the
 reference standard are separately dissolved in a minimal amount of methanol, evaporated to
 dryness, and the residues are used to prepare new samples for analysis.[5] This step helps
 to eliminate potential differences due to polymorphism.[5]

Conclusion

The physicochemical properties of **Ethambutol** dihydrochloride define it as a highly water-soluble, crystalline weak base. Its high solubility across the physiological pH range facilitates good dissolution, a prerequisite for reliable absorption. The defined pKa values, melting point, and spectroscopic fingerprints provide the necessary parameters for quality control, formulation development, and ensuring the stability and efficacy of the final dosage form. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals engaged in the research and development of this vital antitubercular medicine.

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